Ascomycin

Catalog No.
S8172330
CAS No.
135635-46-0
M.F
C43H69NO12
M. Wt
792.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ascomycin

CAS Number

135635-46-0

Product Name

Ascomycin

IUPAC Name

(1R,9S,12S,13R,14S,17R,18E,21S,23S,24R,25S,27R)-17-ethyl-1,14-dihydroxy-12-[(E)-1-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone

Molecular Formula

C43H69NO12

Molecular Weight

792.0 g/mol

InChI

InChI=1S/C43H69NO12/c1-10-30-18-24(2)17-25(3)19-36(53-8)39-37(54-9)21-27(5)43(51,56-39)40(48)41(49)44-16-12-11-13-31(44)42(50)55-38(28(6)33(46)23-34(30)47)26(4)20-29-14-15-32(45)35(22-29)52-7/h18,20,25,27-33,35-39,45-46,51H,10-17,19,21-23H2,1-9H3/b24-18+,26-20+/t25-,27+,28+,29-,30+,31-,32+,33-,35+,36-,37-,38+,39+,43+/m0/s1

InChI Key

ZDQSOHOQTUFQEM-NURRSENYSA-N

SMILES

CCC1C=C(CC(CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC1=O)O)C)C(=CC4CCC(C(C4)OC)O)C)O)C)OC)OC)C)C

Canonical SMILES

CCC1C=C(CC(CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC1=O)O)C)C(=CC4CCC(C(C4)OC)O)C)O)C)OC)OC)C)C

Isomeric SMILES

CC[C@@H]1/C=C(/C[C@@H](C[C@@H]([C@@H]2[C@H](C[C@H]([C@@](O2)(C(=O)C(=O)N3CCCC[C@H]3C(=O)O[C@@H]([C@@H]([C@H](CC1=O)O)C)/C(=C/[C@@H]4CC[C@H]([C@@H](C4)OC)O)/C)O)C)OC)OC)C)\C

Description

Ascomycin is a macrolide that is produced by the fermentation of Streptomyces hygroscopicus and exhibits strong immunosuppressant properties. It has a role as an immunosuppressive agent, an antifungal agent and a bacterial metabolite. It is a macrolide, an ether, a lactol and a secondary alcohol.
immunomycin is a natural product found in Streptomyces hygroscopicus and Streptomyces ascomycinicus with data available.

Ascomycin, also known as immunomycin, is a macrolide compound produced by the fermentation of Streptomyces hygroscopicus. It is structurally similar to tacrolimus (FK506) and exhibits potent immunosuppressive properties. The chemical formula for ascomycin is C₁₄H₂₃N₃O₅, and its molecular structure includes a 16-membered lactone ring that is pivotal for its biological activity. Ascomycin primarily acts by inhibiting the calcium-dependent serine/threonine protein phosphatase known as calcineurin, which plays a crucial role in T-cell activation and cytokine production .

Ascomycin's primary mechanism of action involves its interaction with immunophilins, particularly FKBP12 [, ]. This binding complex inhibits calcineurin phosphatase, a key enzyme in T-cell activation, leading to immunosuppression []. Additionally, Ascomycin might suppress the production of certain cytokines involved in immune response [].

Ascomycin exhibits potent biological activity, and in vivo studies suggest potential nephrotoxicity and hepatotoxicity at high doses. Due to its immunosuppressive properties, it can increase susceptibility to infections [].

Antifungal Activity

One of the most studied aspects of ascomycin is its antifungal properties. Studies have shown that ascomycin can inhibit the growth of various fungal species, including some known human pathogens (). This makes it a potential candidate for the development of new antifungal drugs. Researchers are particularly interested in its activity against drug-resistant fungal strains, which are becoming a growing concern in healthcare settings.

Immunomodulatory Effects

Ascomycin has also been shown to possess immunomodulatory effects, meaning it can influence the immune system's function. Studies suggest that ascomycin can stimulate the production of certain immune cells and cytokines, which are signaling molecules involved in the immune response (). This opens possibilities for exploring ascomycin's potential application in modulating immune responses for therapeutic purposes.

Antiviral Properties

Limited research suggests that ascomycin might exhibit antiviral activity against some viruses. However, this area requires further investigation to understand the extent and mechanism of this potential effect ().

That are essential for its biological activity:

  • Formation of Complexes: Ascomycin binds to FK506-binding protein 12 (FKBP12), forming a complex that inhibits calcineurin's activity. This interaction prevents the dephosphorylation of nuclear factors of activated T cells (NFAT), thereby inhibiting T-cell activation and cytokine production .
  • Rearrangement Reactions: Some studies have explored the selective synthesis of rearrangement products derived from ascomycin, which can lead to analogs with altered biological activities .

Ascomycin exhibits a range of biological activities:

  • Immunosuppressive Effects: It is primarily used as an immunosuppressant in organ transplantation and treatment of autoimmune diseases. Ascomycin inhibits the production of T-helper cytokines (e.g., interleukin-2 and interferon-gamma), which are critical for T-cell proliferation and differentiation .
  • Antifungal Properties: Ascomycin has demonstrated antifungal activity against various fungi, making it useful in treating fungal infections .
  • Neuroprotective Effects: Recent studies suggest potential applications in treating neurodegenerative diseases due to its ability to modulate neuronal excitability through calcineurin inhibition .

The biosynthesis of ascomycin involves several key pathways:

  • Genetic Engineering: Advances in genetic engineering have improved the yield of ascomycin production. Manipulation of genes within the ascomycin biosynthetic gene cluster has been shown to enhance production significantly. Key genes include fkbW, fkbU, and fkbN, among others .
  • Fermentation Techniques: Various fermentation strategies have been employed to optimize ascomycin yield. For example, the addition of specific precursors like shikimic acid has been shown to enhance production by improving metabolic pathways involved in its biosynthesis .

Ascomycin's applications are diverse:

  • Medical Use: It is primarily utilized in organ transplantation to prevent rejection and in treating autoimmune conditions such as psoriasis and atopic dermatitis due to its immunosuppressive properties .
  • Research Tool: As a potent inhibitor of calcineurin, ascomycin serves as a valuable tool in research to study T-cell signaling pathways and immune responses .

Studies on ascomycin interactions reveal its effects on various cellular mechanisms:

  • Calcineurin Inhibition: The formation of the FKBP12-ascomycin-calcineurin complex disrupts signaling pathways critical for T-cell activation, affecting downstream effects on immune responses .
  • Cytokine Production: Ascomycin preferentially inhibits the production of both Th1 and Th2 cytokines, showcasing its broad immunomodulatory effects .

Ascomycin shares structural and functional similarities with several other compounds. Below is a comparison highlighting its uniqueness:

CompoundStructure SimilarityPrimary UseUnique Features
TacrolimusHighImmunosuppressantMore potent than ascomycin in T-cell inhibition
SirolimusModerateImmunosuppressantPrimarily targets mTOR pathway
EverolimusModerateImmunosuppressantAnalog of sirolimus with different pharmacokinetics
Mycophenolate mofetilLowImmunosuppressantInhibits lymphocyte proliferation via purine synthesis

Ascomycin is unique due to its specific mechanism involving calcineurin inhibition, making it particularly effective in modulating immune responses compared to other immunosuppressants that target different pathways.

XLogP3

2.5

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

3

Exact Mass

791.48197664 g/mol

Monoisotopic Mass

791.48197664 g/mol

Heavy Atom Count

56

UNII

AUF4U5NSJK

Dates

Modify: 2023-11-23
Hatanaka; Kino; Miyata; Inamura; Kuroda; Goto; Tanaka; Okuhara; FR-900520 and FR-900523, novel immunosuppressants isolated from a Streptomyces. II. Fermentaion, isolation and physico-chemical and biological characteristics, Journal of Antibiotics, 4111, 1592-1601. DOI:10.7164/antibiotics.41.1592 PMID:2461926

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